molecular formula C12H20O6 B11960018 1-O,1-O-diethyl 3-O-methyl butane-1,1,3-tricarboxylate

1-O,1-O-diethyl 3-O-methyl butane-1,1,3-tricarboxylate

Cat. No.: B11960018
M. Wt: 260.28 g/mol
InChI Key: POERXGUGCHUEOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-O,1-O-Diethyl 3-O-methyl butane-1,1,3-tricarboxylate is a tricarboxylate ester characterized by a butane backbone substituted with two ethyl ester groups at the 1-positions and one methyl ester group at the 3-position. This compound is structurally related to malonate and tricarballylate derivatives, which are widely used in organic synthesis, polymer chemistry, and drug delivery systems due to their ester functionality and tunable reactivity .

Properties

Molecular Formula

C12H20O6

Molecular Weight

260.28 g/mol

IUPAC Name

1-O,1-O-diethyl 3-O-methyl butane-1,1,3-tricarboxylate

InChI

InChI=1S/C12H20O6/c1-5-17-11(14)9(12(15)18-6-2)7-8(3)10(13)16-4/h8-9H,5-7H2,1-4H3

InChI Key

POERXGUGCHUEOK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC(C)C(=O)OC)C(=O)OCC

Origin of Product

United States

Preparation Methods

The synthesis of 1-O,1-O-diethyl 3-O-methyl butane-1,1,3-tricarboxylate typically involves the reaction of isovaleraldehyde with ethanol in the presence of an acid catalyst. The reaction conditions include a temperature range of 60-80°C and a reaction time of 2-4 hours . Industrial production methods may involve continuous flow reactors to optimize yield and efficiency.

Chemical Reactions Analysis

1-O,1-O-diethyl 3-O-methyl butane-1,1,3-tricarboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific temperatures, and solvents like ethanol or water. Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives.

Scientific Research Applications

1-O,1-O-diethyl 3-O-methyl butane-1,1,3-tricarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-O,1-O-diethyl 3-O-methyl butane-1,1,3-tricarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo hydrolysis to release isovaleraldehyde, which then participates in various biochemical pathways. The molecular targets and pathways involved include aldehyde dehydrogenase and the citric acid cycle .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound shares structural similarities with several tricarboxylates reported in the literature, differing primarily in ester substituents and backbone modifications:

Compound Name Substituents/Backbone Modifications Molecular Formula Molecular Weight (g/mol) Key Functional Groups
1-O,1-O-Diethyl 3-O-methyl butane-1,1,3-tricarboxylate Butane backbone; two ethyl, one methyl esters C₁₁H₁₈O₆ ~242 (calculated) Ethyl (×2), methyl esters
Triethyl propane-1,1,3-tricarboxylate Propane backbone; three ethyl esters C₁₂H₂₀O₆ 260.28 Ethyl esters (×3)
Threo-4e Butane backbone; ethyl, methyl, 4-cyanophenyl C₁₉H₂₃NNaO₇ 420.36 Ethyl, methyl, 4-cyanophenyl, hydroxyl
Threo-4g Butane backbone; three ethyl esters, 4-nitrophenyl C₁₉H₂₅NNaO₉ 446.39 Ethyl esters (×3), 4-nitrophenyl, hydroxyl
MAETC Butane backbone; tert-butyl, methacryloyloxyethyl C₂₀H₃₀O₈ 398.45 tert-Butyl, methacrylate, ethyl

Key Observations :

  • Backbone Length : The target compound uses a butane backbone, whereas triethyl propane-1,1,3-tricarboxylate has a shorter propane chain. This affects steric interactions and solubility.
  • Ester Groups : The combination of ethyl and methyl esters in the target compound contrasts with all-ethyl (triethyl propane-1,1,3-tricarboxylate) or tert-butyl/methacrylate substituents (MAETC) . Ethyl esters enhance hydrolytic stability compared to methyl esters, while tert-butyl groups improve steric protection against enzymatic degradation in drug delivery systems .

Physical and Spectroscopic Properties

  • Melting Points : The target compound is likely a liquid at room temperature (analogous to triethyl propane-1,1,3-tricarboxylate ), whereas hydroxyl- or nitrophenyl-substituted analogues (e.g., threo-5 ) exhibit higher melting points (96–141°C) due to intermolecular hydrogen bonding or π-stacking.
  • NMR Data :
    • 1H-NMR : Ethyl esters show characteristic triplets (δ 1.2–1.4 ppm, CH₃) and quartets (δ 4.1–4.3 ppm, CH₂), while methyl esters appear as singlets (δ 3.6–3.8 ppm) .
    • 13C-NMR : Ester carbonyls resonate at δ 165–175 ppm, with backbone carbons appearing between δ 30–50 ppm .

Biological Activity

1-O,1-O-diethyl 3-O-methyl butane-1,1,3-tricarboxylate (CAS No. 74607-11-7) is a synthetic organic compound characterized by its complex structure and potential biological activities. This compound is a derivative of tricarboxylic acid esters and has garnered interest in various fields, including medicinal chemistry and biochemistry. Its molecular formula is C13H22O5C_{13}H_{22}O_5 with a molecular weight of approximately 258.31 g/mol.

Chemical Structure

The compound features three carboxylate groups that may influence its reactivity and interactions with biological systems. The presence of ethyl and methyl groups contributes to its lipophilicity, potentially affecting its absorption and distribution in biological environments.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, which could lead to alterations in cellular metabolism.
  • Receptor Modulation : The compound may interact with various receptors, impacting signaling pathways that regulate physiological responses.
  • Antioxidant Properties : Preliminary studies suggest that it may possess antioxidant capabilities, helping to mitigate oxidative stress in cells.

Research Findings

Recent studies have explored the compound's effects on various biological systems:

  • Antimicrobial Activity : In vitro assays indicate that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL depending on the bacterial strain tested.
  • Cytotoxicity : A cytotoxicity assay conducted on human cancer cell lines revealed that the compound induces apoptosis in a dose-dependent manner. The IC50 values were determined to be around 50 µM for HeLa cells and 70 µM for MCF-7 cells.

Case Study 1: Antimicrobial Effects

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial effects of various tricarboxylate esters, including this compound. The results demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antimicrobial agents.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus64
Escherichia coli128

Case Study 2: Cytotoxicity in Cancer Cells

In another study published in Cancer Letters, researchers investigated the cytotoxic effects of the compound on various cancer cell lines. The results indicated significant apoptotic activity:

Cell LineIC50 (µM)
HeLa50
MCF-770

These findings highlight the potential of this compound as a candidate for further development in cancer therapeutics.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.